3-Amino-5-fluoro-4-methylbenzamide is an organic compound characterized by its unique structural features, including an amino group, a fluorine atom, and a methyl group attached to a benzene ring. This compound is of interest in various fields, including medicinal chemistry and material science, due to its potential applications in drug development and as a chemical intermediate.
The compound can be synthesized from various precursors, particularly through methods involving fluorination and amination reactions. The synthesis often utilizes starting materials such as 2-fluoro-4-nitrotoluene or related derivatives, which undergo transformations to yield 3-amino-5-fluoro-4-methylbenzamide.
3-Amino-5-fluoro-4-methylbenzamide belongs to the class of aromatic amides. Its structure can be classified under substituted benzamides, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of 3-amino-5-fluoro-4-methylbenzamide typically involves several key steps:
For example, one method involves the use of palladium on carbon as a catalyst in the presence of hydrogen gas to facilitate the reduction of nitro groups to amino groups. The reaction conditions typically require careful control of temperature and pressure to optimize yield and purity .
The molecular structure of 3-amino-5-fluoro-4-methylbenzamide can be represented as follows:
This indicates that the compound consists of eight carbon atoms, nine hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom.
Key molecular data includes:
3-Amino-5-fluoro-4-methylbenzamide can participate in various chemical reactions:
In one example, the compound can be acylated using an acid chloride in the presence of a base such as pyridine to yield N-acyl derivatives .
The mechanism of action for 3-amino-5-fluoro-4-methylbenzamide largely depends on its application. In medicinal chemistry, compounds similar to this one may act as inhibitors for various enzymes or receptors by mimicking natural substrates or interacting with active sites.
Studies have shown that certain substituted benzamides exhibit activity against specific protein kinases, suggesting that 3-amino-5-fluoro-4-methylbenzamide could potentially inhibit similar targets due to its structural features .
Relevant analyses indicate that the compound exhibits moderate lipophilicity, which may affect its bioavailability when used in pharmaceutical formulations.
3-Amino-5-fluoro-4-methylbenzamide has potential applications in:
Fluorinated benzamide derivatives have emerged as critical structural components in targeted cancer therapeutics, particularly as cereblon (CRBN)-binding motifs within proteolysis-targeting chimera (PROTAC) architectures. The strategic incorporation of fluorine atoms into benzamide scaffolds significantly enhances binding affinity to the CRBN E3 ubiquitin ligase—a fundamental target in protein degradation therapies. This enhancement occurs through multiple mechanisms: fluorine's strong electronegativity modifies electron distribution within the aromatic system, influencing hydrogen-bonding capacity and dipole interactions within the tri-tryptophan binding pocket of CRBN. Additionally, ortho-fluorination enables conformational control via intramolecular hydrogen bonding (C–F···H–N), preorganizing the molecule for optimal target engagement [3].
Research demonstrates that fluorination patterns directly correlate with CRBN binding potency. Comparative analysis of benzamide analogs reveals that strategic fluorine placement achieves substantial improvements in inhibitory concentration (IC₅₀) values over non-fluorinated counterparts. For instance, compound 8d (3-amino-5-fluoro-N-(4-methoxyphenyl)-N-methylbenzamide analog) exhibits an IC₅₀ of 63 ± 16 μM against the human CRBN thalidomide binding domain—a marked enhancement over non-fluorinated analog 8c (IC₅₀ = 86 ± 21 μM) [3]. This fluorine-dependent affinity boost translates directly to functional efficacy in protein degradation systems, where such ligands serve as CRBN-recruiting warheads in PROTACs targeting oncoproteins like BRD4 and HDAC6 [3].
Table 1: Binding Affinities of Fluorinated Benzamide Analogs for CRBN Thalidomide Binding Domain
Ligand | Substituent Pattern | IC₅₀ (μM) | Relative Improvement vs. Non-fluorinated |
---|---|---|---|
8b | 2-F, 4-NH₂ | 93 ± 19 | 1.15-fold vs. 8a (107 ± 45 μM) |
8d | 3-F, 5-NH₂ | 63 ± 16 | 1.37-fold vs. 8c (86 ± 21 μM) |
8f | 5-F, 2-NH₂ | 114 ± 60 | 0.65-fold vs. 8e (74 ± 14 μM) |
6b | Perfluorinated | 65 ± 26 | 1.95-fold vs. 6a (127 ± 40 μM) |
The positional dependence of fluorine substitution profoundly influences biological activity, as evidenced by the decreased affinity of isomer 8f compared to its non-fluorinated counterpart. This suggests that ortho-fluorination relative to the amide carbonyl provides superior conformational restriction compared to meta-positions. Beyond affinity enhancement, fluorinated benzamides address critical limitations of traditional immunomodulatory imide drugs (IMiDs), including hydrolytic instability and undesired degradation of neosubstrates like IKZF1/3 and SALL4. The robust carbon-fluorine bond confers metabolic resistance, while optimized substitution patterns may minimize off-target degradation—advantages that position fluorinated benzamides as next-generation ligands for precision oncology therapeutics [3].
The investigation of substituted benzamide scaffolds, particularly 3-amino-5-fluoro-4-methylbenzamide derivatives, is driven by three compelling rationales: bioisosteric mimicry of endogenous ligands, optimization of drug-like properties through strategic substitution, and versatility in synthetic diversification. The benzamide core functions as a privileged structural motif that effectively mimics natural degrons—the minimal structural elements recognized by E3 ubiquitin ligases like CRBN. This molecular mimicry enables hijacking of the ubiquitin-proteasome system for targeted protein degradation, a therapeutic modality revolutionizing cancer treatment [3].
The specific substitution pattern in 3-amino-5-fluoro-4-methylbenzamide delivers multidimensional property optimization:
Table 2: Computed Physicochemical Properties of 3-Amino-5-fluoro-4-methylbenzamide Analogues
Property | Predicted Value | Significance in Drug Design |
---|---|---|
Consensus Log Po/w | 0.82 | Optimal lipophilicity for membrane permeation |
Topological Polar Surface Area | 69.11 Ų | Moderate polarity enhancing solubility |
Water Solubility (ESOL) | -1.38 (Log S) | "Very soluble" classification per Delaney |
GI Absorption | High | Favorable intestinal permeability predicted |
Rotatable Bonds | 1 | Conformational restriction for target selectivity |
H-bond Donors | 2 | Enables specific interactions with targets |
Computational analyses confirm that this substitution pattern achieves exceptional balance across key pharmaceutical parameters. The molecule exhibits moderate lipophilicity (consensus log P = 0.82), aligning with Lipinski's optimal range for oral bioavailability. Its topological polar surface area (69.11 Ų) suggests sufficient solubility while maintaining cell membrane penetrability. Notably, the single rotatable bond minimizes conformational flexibility, enhancing target selectivity—a critical advantage over flexible glutarimide-based CRBN binders [9].
Synthetic accessibility further underpins the scaffold's utility. Commercial availability of precursors like 3-amino-5-fluoro-4-methylbenzonitrile (CAS 953717-98-1) and 2-amino-5-fluorobenzamide (CAS 63069-49-8) enables rapid analog generation. The orthogonally protected amino group permits selective functionalization, facilitating structure-activity relationship studies. This versatility positions 3-amino-5-fluoro-4-methylbenzamide as a foundational template for generating chemical libraries targeting diverse biological mechanisms beyond protein degradation, including kinase inhibition and epigenetic modulation [4] [9]. The scaffold's favorable in silico safety profile—predicted absence of cytochrome P450 inhibition and P-glycoprotein interactions—further reinforces its potential as a drug discovery starting point worthy of extensive investigation [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1